N4-cyclopropyl-N6,N6-dimethyl-N4-(piperidin-4-yl)pyrimidine-4,6-diamine

Hydrogen-bond donor count Solvent-exposed vector accessibility Kinase hinge-binding scaffold

Researchers developing brain-penetrant kinase inhibitors (LRRK2, GSK-3β) often face scaffold limitations where subtle N4 or piperidine modifications invalidate SAR continuity. This 4,6-diaminopyrimidine offers a single, well-defined chemical handle (free piperidine NH, HBD=1, pKa ~9.5-10) for rapid parallel derivatization-amide coupling, sulfonylation, reductive amination, or N-arylation-without orthogonal protecting groups. Key advantages: CNS MPO-optimal computed TPSA of 44.3 Ų and XLogP3 of 1.8 maintain brain penetration; the single N6,N6-dimethylamino group enables selective deuteration or 13C-labeling at N-methyl positions for LC-MS/MS internal standards in PK studies. Standard commercial purity ≥95% supports immediate hit-to-lead expansion.

Molecular Formula C14H23N5
Molecular Weight 261.37 g/mol
CAS No. 2097937-92-1
Cat. No. B1460254
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN4-cyclopropyl-N6,N6-dimethyl-N4-(piperidin-4-yl)pyrimidine-4,6-diamine
CAS2097937-92-1
Molecular FormulaC14H23N5
Molecular Weight261.37 g/mol
Structural Identifiers
SMILESCN(C)C1=CC(=NC=N1)N(C2CC2)C3CCNCC3
InChIInChI=1S/C14H23N5/c1-18(2)13-9-14(17-10-16-13)19(11-3-4-11)12-5-7-15-8-6-12/h9-12,15H,3-8H2,1-2H3
InChIKeyDJZXITPBEASASF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N4-cyclopropyl-N6,N6-dimethyl-N4-(piperidin-4-yl)pyrimidine-4,6-diamine: Chemotype Overview


N4-cyclopropyl-N6,N6-dimethyl-N4-(piperidin-4-yl)pyrimidine-4,6-diamine (CAS 2097937-92-1), molecular formula C14H23N5 and molecular weight 261.37 g/mol, is a 4,6-diaminopyrimidine derivative featuring a cyclopropyl substituent at the N4 position, a dimethylamino group at N6, and an unsubstituted piperidin-4-yl group also at N4 [1]. It belongs to a chemotype widely explored in medicinal chemistry as a scaffold for kinase inhibitor design [2]. The compound is commercially available from multiple suppliers at purities typically ≥95% .

4,6-Diaminopyrimidine scaffold Widely explored as kinase inhibitor lead scaffold
Modular derivatization Free piperidine NH enables deprotection-free library synthesis
Research-grade supply Commercially available from multiple suppliers

Why Generic Substitution Fails for This Pyrimidine Scaffold


Within the 4,6-diaminopyrimidine class, subtle changes to the N4 and piperidine substituents profoundly impact kinase selectivity profiles, as demonstrated by the structure-activity relationships (SAR) of FDA-approved drugs and clinical candidates derived from this scaffold [1]. Simple substitution of the target compound with a close analog such as N4-cyclopropyl-N6,N6-dimethyl-N4-[1-(4-methylbenzenesulfonyl)piperidin-4-yl]pyrimidine-4,6-diamine or the free amine variant N4-cyclopropyl-N6,N6-dimethylpyrimidine-4,6-diamine would alter the hydrogen-bonding capacity at the piperidine nitrogen, the steric bulk, and the lipophilicity of the solvent-exposed region, thereby invalidating SAR continuity and rendering cross-project data incomparable [2]. The following quantitative evidence guide establishes the measurable differentiation parameters that govern the selection of this specific compound over its nearest structural neighbors.

N-substitution on piperidine removes the free NH hydrogen-bond donor, which may shift kinase selectivity profiles and break SAR continuity.

Sulfonyl or alkyl capping groups alter lipophilicity and steric bulk of the solvent-exposed region, likely rendering cross-project data incomparable.

Quantitative Differentiation Against Closest Structural Analogs


Free Piperidine NH as a Hydrogen-Bond Donor Advantage

The target compound possesses a single hydrogen-bond donor (HBD) count of 1 [1], contributed by the free NH of the piperidin-4-yl ring. In contrast, close analogs such as N4-cyclopropyl-N6,N6-dimethyl-N4-[1-(4-methylbenzenesulfonyl)piperidin-4-yl]pyrimidine-4,6-diamine have this donor replaced by a sulfonamide or other N-substituent, reducing the HBD count to 0. The presence of a free, ionizable amine (pKa ~ 9.5-10 for secondary aliphatic amines) is critical for engaging acidic residues in the solvent-exposed region of kinase ATP-binding pockets, a feature absent in N-acylated, N-sulfonylated, or N-arylated piperidine analogs. This differential is not class-level but arises from the absence of any N-capping group on the piperidine, making the compound the optimal entry point for modular derivatization without deprotection steps.

H-Bond Donor Count
Reported
1 HBD (target) vs 0 HBD (N-sulfonylated analog) Δ = 1 HBD
Supports deprotection-free modular derivatization
Free NH eliminates protecting group steps
Hydrogen-bond donor count Solvent-exposed vector accessibility Kinase hinge-binding scaffold

Optimal TPSA Range for Blood-Brain Barrier Penetration

The topological polar surface area (TPSA) of the target compound is 44.3 Ų [1]. Among closely related 4,6-diaminopyrimidine analogs, TPSA values escalate sharply when polar substituents are introduced on the piperidine nitrogen. For example, a carboxamide-capped analog (predicted TPSA ~ 65-75 Ų) or a sulfonamide analog (predicted TPSA ~ 75-90 Ų) would exceed the commonly applied TPSA cutoff of <60 Ų for passive blood-brain barrier (BBB) permeation [2]. The target compound's TPSA of 44.3 Ų, combined with its computed XLogP3 of 1.8 [1], situates it within the favorable CNS multiparameter optimization (CNS MPO) space, unlike N-substituted piperidine derivatives that require additional property balancing.

TPSA for BBB Penetration
Data to verify
44.3 Ų (target) vs >60 Ų for N-substituted analogs
Supports CNS kinase probe design
Computed property; experimental validation needed
Topological polar surface area Blood-brain barrier permeability Property-based drug design

Cyclopropyl Substituent and Metabolic Stability

The cyclopropyl group at N4 introduces a well-documented metabolic shielding effect compared to open-chain alkyl substituents. While no head-to-head microsomal stability data for this specific compound are publicly available, comparative analysis across diverse chemotypes shows that cyclopropyl groups reduce CYP450-mediated N-dealkylation rates by 3- to 10-fold relative to isopropyl or ethyl analogs due to the increased C–H bond dissociation energy of the cyclopropane ring (~106 kcal/mol for cyclopropyl C–H vs. ~98 kcal/mol for isopropyl tertiary C–H) [1]. In the context of 4,6-diaminopyrimidines used as kinase probes, an unsubstituted cyclopropyl at N4 is expected to provide longer half-lives in liver microsome assays compared to analogs bearing N-isopropyl or N-ethyl substituents at the same position. The target compound therefore offers a predictable stability advantage over N4-alkyl analogs lacking the cyclopropyl motif.

Cyclopropyl Metabolic Stability
Class-level inference
Estimated 3–10× slower N-dealkylation vs isopropyl analog
May reduce DMPK optimization cycles
Direct microsomal data unavailable
Metabolic stability Cyclopropyl effect CYP450 oxidation resistance

Priority Research Application Scenarios


Modular Late-Stage Diversification for Kinase SAR

The free piperidine NH (HBD = 1, computed pKa ~ 9.5-10) [1] serves as a single, well-defined chemical handle for rapid parallel derivatization via amide coupling, sulfonylation, reductive amination, or N-arylation. This enables the generation of focused compound libraries where the conserved pyrimidine-cyclopropyl-dimethylamino core interacts with the kinase hinge region while the elaborated piperidine moiety explores solvent-exposed and selectivity-pocket interactions—all without requiring orthogonal protecting group strategies.

CNS Kinase Ligand Design from a BBB-Favorable Scaffold

With a computed TPSA of 44.3 Ų and XLogP3 of 1.8 [1], the compound resides within the optimal CNS MPO space. Research programs targeting brain-penetrant kinase inhibitors (e.g., LRRK2 for Parkinson's disease, GSK-3β for neurodegeneration) can utilize this scaffold as a privileged starting point, where subsequent N-substitutions on the piperidine can be selected to maintain the favorable TPSA below the 60 Ų threshold while tuning potency and selectivity.

Stable Isotope-Labeled Internal Standard Preparation

The single N6,N6-dimethylamino group and the free piperidine NH make this compound amenable to selective deuteration or 13C-labeling at the N-methyl positions or the piperidine ring, respectively. The resulting labeled derivatives can serve as internal standards for LC-MS/MS quantification of more advanced, N-substituted piperidine analogs in pharmacokinetic studies, with the target compound's well-defined single-site reactivity simplifying the labeling chemistry relative to more complex multi-functional analogs.

Application
Selection Property
Validation Focus
Kinase SAR library synthesis
Free piperidine NH handle
Deprotection-free parallel derivatization
CNS kinase probe design
Computed low TPSA
Maintain CNS-favorable TPSA during elaboration
Stable isotope ISTD preparation
Single-site reactivity for labeling
Supports LC-MS/MS bioanalysis of analogs
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